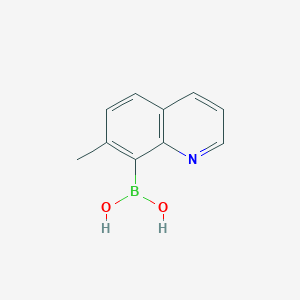
3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one is a chemical compound that features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one typically involves the reaction of imidazole derivatives with chlorinated reagents under controlled conditions. One common method includes the chlorination of 1-(3H-imidazol-4-yl)-propan-1-one using thionyl chloride or phosphorus pentachloride as chlorinating agents .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides are employed under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions include imidazole N-oxides, alcohols, amines, and various substituted imidazole derivatives .
Scientific Research Applications
3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex imidazole derivatives used in pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is explored for its potential use in developing new therapeutic agents, particularly in the treatment of infections and inflammatory diseases.
Mechanism of Action
The mechanism of action of 3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
1-(3H-imidazol-4-yl)-propan-1-one: Lacks the chlorine atom, making it less reactive in substitution reactions.
3-Bromo-1-(3H-imidazol-4-yl)-propan-1-one: Similar structure but with a bromine atom, which can influence its reactivity and biological activity.
1-(3H-imidazol-4-yl)-ethanone: Shorter carbon chain, affecting its physical and chemical properties.
Uniqueness
3-Chloro-1-(3H-imidazol-4-yl)-propan-1-one is unique due to the presence of the chlorine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of various imidazole derivatives with potential biological and industrial applications .
Properties
IUPAC Name |
3-chloro-1-(1H-imidazol-5-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c7-2-1-6(10)5-3-8-4-9-5/h3-4H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSVXLTGJSDKAHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187967.png)
![8-Fluoro-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187976.png)
![8-Fluoro-7-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-isoquinoline-2-carboxylic acid tert-butyl e](/img/structure/B8187980.png)
![Benzo[D]isoxazol-5-ylboronic acid](/img/structure/B8187987.png)
![Benzo[D]isoxazol-6-ylboronic acid](/img/structure/B8187988.png)




![3,4,6,7-Tetrahydro-pyrano[3,4-d]imidazole hydrochloride](/img/structure/B8188022.png)
![6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-7-ol](/img/structure/B8188031.png)

